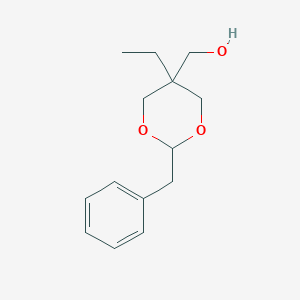
(2-Benzyl-5-ethyl-1,3-dioxan-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Benzyl-5-ethyl-1,3-dioxan-5-yl)methanol: is a chemical compound with the molecular formula C12H18O3. It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms. This compound is known for its stability and solubility, making it useful in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzyl-5-ethyl-1,3-dioxan-5-yl)methanol typically involves the condensation of benzaldehyde with ethyl glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction proceeds through the formation of an acetal intermediate, which is then reduced to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation and crystallization to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2-Benzyl-5-ethyl-1,3-dioxan-5-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Benzyl halides, benzyl amines.
Aplicaciones Científicas De Investigación
Chemistry: (2-Benzyl-5-ethyl-1,3-dioxan-5-yl)methanol is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways. Its stability and reactivity make it a valuable tool for probing biochemical processes .
Medicine: Its unique structure allows for the design of novel therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its chemical properties contribute to the performance and durability of these materials .
Mecanismo De Acción
The mechanism of action of (2-Benzyl-5-ethyl-1,3-dioxan-5-yl)methanol involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its benzylic position is particularly reactive, allowing for substitution and oxidation reactions. The pathways involved include nucleophilic substitution (SN1 and SN2) and free radical mechanisms .
Comparación Con Compuestos Similares
- 5-Ethyl-1,3-dioxane-5-methanol
- 5-Methyl-5-allyloxycarbonyl-1,3-dioxan-2-one
- Ethyl 2-(1,3-dioxan-2-yl)benzoylformate
Comparison:
- 5-Ethyl-1,3-dioxane-5-methanol: Similar in structure but lacks the benzyl group, making it less reactive in certain substitution reactions.
- 5-Methyl-5-allyloxycarbonyl-1,3-dioxan-2-one: Contains an allyl group, which allows for thiol-ene click chemistry, unlike (2-Benzyl-5-ethyl-1,3-dioxan-5-yl)methanol.
- Ethyl 2-(1,3-dioxan-2-yl)benzoylformate: Features a benzoyl group, providing different reactivity and applications in organic synthesis .
Propiedades
Número CAS |
112405-84-2 |
|---|---|
Fórmula molecular |
C14H20O3 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
(2-benzyl-5-ethyl-1,3-dioxan-5-yl)methanol |
InChI |
InChI=1S/C14H20O3/c1-2-14(9-15)10-16-13(17-11-14)8-12-6-4-3-5-7-12/h3-7,13,15H,2,8-11H2,1H3 |
Clave InChI |
LHWZRMLRPYPHHS-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC(OC1)CC2=CC=CC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


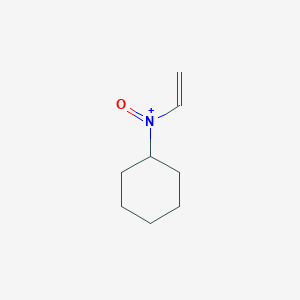
![[(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14297280.png)
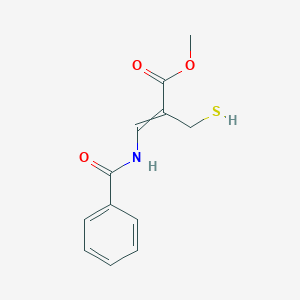
![{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid](/img/structure/B14297289.png)
![4-N-[(4-aminoanilino)-hydroxyphosphinothioyl]benzene-1,4-diamine](/img/structure/B14297294.png)
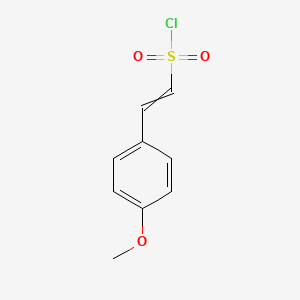
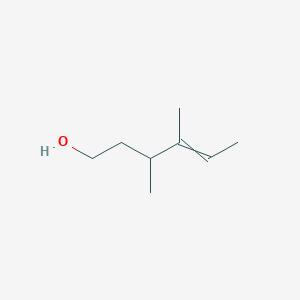
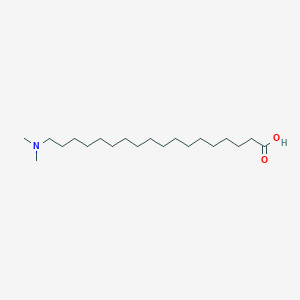
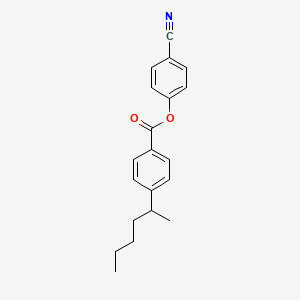
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-hydroxy-1,3-dioxo-,1,1-dimethylethyl ester](/img/structure/B14297327.png)
![2-methyl-7-nitro-[1]benzofuro[5,4-e][1,3]benzoxazole](/img/structure/B14297330.png)
![2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14297333.png)
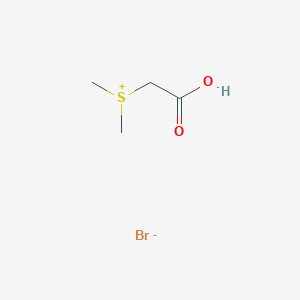
![2-Methyl-1-oxo-4-[(propan-2-yl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14297341.png)
